molecular formula C22H28ClN5O2S B043211 3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride CAS No. 12221-38-4

3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride

Cat. No. B043211
CAS RN: 12221-38-4
M. Wt: 462 g/mol
InChI Key: POELEEGOWIJNBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride typically involves multi-step organic reactions, including azo coupling, ethoxylation, and the introduction of amino-oxopropyl groups. A close example is the preparation of azo-Schiff base compounds, which involves reactions under reflux conditions with specific molar ratios of reactants, indicating the nuanced control needed in synthesizing such molecules (Menati et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds related to 3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride can be characterized using techniques such as X-ray crystallography. Such analyses reveal intricate details about the molecular conformation, bonding interactions, and overall geometry, which are crucial for understanding the compound's reactivity and physical properties. For instance, X-ray diffraction studies have been employed to determine the planar geometric structure of similar azo compounds, confirming their structural integrity and intermolecular interactions (Menati et al., 2020).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Novel Synthesis and Derivatives

    This compound has been used in the synthesis of new derivatives, particularly in reactions involving amino, alkylthio, amido, and other groups (Chang, Cho, & Kim, 2003).

  • Cross-Linked Hybrid Nanofiltration Membrane

    A siloxane monomer related to this compound was synthesized and used to create hybrid antibiofouling nanofiltration membranes, demonstrating potential applications in water purification and desalting (Singh, Prakash, Kulshrestha, & Shahi, 2012).

  • Formation of Isothiazoles and Related Compounds

    This chemical has been involved in reactions leading to the formation of various isothiazole derivatives, indicating its utility in synthesizing complex heterocyclic structures (Carugo, Clerici, & Pocarb, 1993).

  • Synthesis of Heterocyclic Compounds

    This compound plays a role in the synthesis of heterocyclic compounds, particularly in reactions with 2-amino-N-heterocycles to yield various yellow and orange compounds (Mitchell & Reid, 1982).

Spectroscopic Properties and Dye Synthesis

  • Azo Dyes and Schiff Bases

    This compound has been compared with Schiff bases in terms of structural and spectral differences. This is significant in the production of high-performance dyes and understanding the impact of various substituents on spectral properties (Tao, Xu, Chen, Liu, Huang, & You, 2012).

  • Use in Photometric Detection

    It's used in reactions with nitrite ions, suitable for photometric detection in aqueous solutions, indicating its potential in analytical chemistry applications (Entenmann, Herter, & Lay, 1976).

Potential Biomedical Applications

  • Antimicrobial Studies

    Derivatives of this compound have been evaluated for antimicrobial activity, showcasing its potential in the development of new antimicrobial agents (Lokh, Wala, & Patel, 2013).

  • Chemical Reactions for Biological Studies

    It's involved in reactions leading to various chemical structures with potential biological activities, such as antimicrobial and tuberculostatic properties (Patel, Korgaokar, Parikh, & Parekh, 1999).

properties

IUPAC Name

3-[2-[[4-(diethylamino)phenyl]diazenyl]-6-ethoxy-1,3-benzothiazol-3-ium-3-yl]propanamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S.ClH/c1-4-26(5-2)17-9-7-16(8-10-17)24-25-22-27(14-13-21(23)28)19-12-11-18(29-6-3)15-20(19)30-22;/h7-12,15H,4-6,13-14H2,1-3H3,(H-,23,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POELEEGOWIJNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OCC)CCC(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884542
Record name Benzothiazolium, 3-(3-amino-3-oxopropyl)-2-[2-[4-(diethylamino)phenyl]diazenyl]-6-ethoxy-, chloride (1:1)
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Molecular Weight

462.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride

CAS RN

12221-38-4
Record name Basic Blue 66
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Record name Benzothiazolium, 3-(3-amino-3-oxopropyl)-2-(2-(4-(diethylamino)phenyl)diazenyl)-6-ethoxy-, chloride (1:1)
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Record name Benzothiazolium, 3-(3-amino-3-oxopropyl)-2-[2-[4-(diethylamino)phenyl]diazenyl]-6-ethoxy-, chloride (1:1)
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Record name Benzothiazolium, 3-(3-amino-3-oxopropyl)-2-[2-[4-(diethylamino)phenyl]diazenyl]-6-ethoxy-, chloride (1:1)
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Record name 3-(3-amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride
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